(3R)-3-amino-3-(3-fluorophenyl)propanamide
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Overview
Description
(3R)-3-amino-3-(3-fluorophenyl)propanamide is a chiral compound with a specific three-dimensional arrangement of atoms This compound is characterized by the presence of an amino group, a fluorophenyl group, and a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-amino-3-(3-fluorophenyl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzaldehyde and ®-3-aminopropanoic acid.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between 3-fluorobenzaldehyde and ®-3-aminopropanoic acid under acidic conditions.
Reduction: The intermediate is then subjected to reduction using a suitable reducing agent such as sodium borohydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactors and automated processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-amino-3-(3-fluorophenyl)propanamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The fluorophenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted fluorophenyl compounds.
Scientific Research Applications
(3R)-3-amino-3-(3-fluorophenyl)propanamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3R)-3-amino-3-(3-fluorophenyl)propanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (3R)-3-amino-3-(4-fluorophenyl)propanamide
- (3R)-3-amino-3-(2-fluorophenyl)propanamide
- (3R)-3-amino-3-(3-chlorophenyl)propanamide
Uniqueness
(3R)-3-amino-3-(3-fluorophenyl)propanamide is unique due to the specific position of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. The chiral center also adds to its uniqueness, as it can exist in different enantiomeric forms with distinct properties.
Properties
Molecular Formula |
C9H11FN2O |
---|---|
Molecular Weight |
182.19 g/mol |
IUPAC Name |
(3R)-3-amino-3-(3-fluorophenyl)propanamide |
InChI |
InChI=1S/C9H11FN2O/c10-7-3-1-2-6(4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H2,12,13)/t8-/m1/s1 |
InChI Key |
BQXQHMGTDCVJQM-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)F)[C@@H](CC(=O)N)N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(CC(=O)N)N |
Origin of Product |
United States |
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